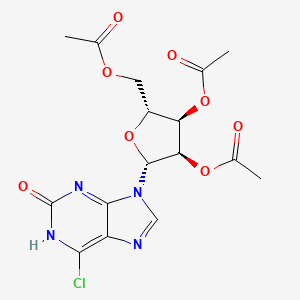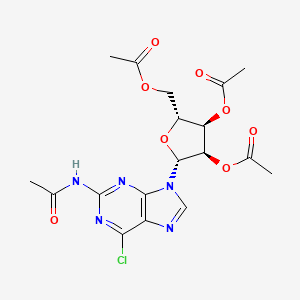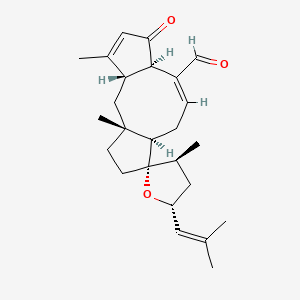
Anhydroepiophiobolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroepiophiobolin A is a compound that has been studied for its chemical and biological properties. While specific information on this compound is limited, related research on the synthesis and properties of similar compounds offers valuable insights.
Synthesis Analysis
Research on the synthesis of related compounds, such as dihydroquinolines and tetrahydroquinolines, has shown various methods of synthesis. For instance, Jalal et al. (2014) reported an efficient synthesis of dihydroquinolines using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis, highlighting the role of Lewis and Brønsted acid catalysts in these transformations (Jalal et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as dihydroquinolines, involves complex ring systems. Mirwaldt et al. (1995) described the crystal structure of dihydrodipicolinate synthase, providing insights into the arrangement of atoms and functional groups in such molecules (Mirwaldt et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of compounds similar to this compound have been explored in various studies. For example, Zhao et al. (2016) developed an iron-catalyzed dehydrogenative [4 + 2] cycloaddition reaction for the synthesis of tetrahydroquinolines, revealing the dynamic chemical behavior of these compounds (Zhao et al., 2016).
Wissenschaftliche Forschungsanwendungen
Cytotoxicity Against Human Tumor Cells : A study conducted by Ahn et al. (1998) found that derivatives of epiophiobolin, including anhydroepiophiobolin A, exhibited significant cytotoxicity against human tumor cells. These compounds demonstrated IC50 values in the range of 1 μg/ml, indicating comparable cytotoxic potential to etoposide, a well-known chemotherapeutic agent (Ahn, Lee, Choi, Lee, & Kim, 1998).
Antimicrobial and Antiproliferative Activities : Wang et al. (2013) isolated a new ophiobolin derivative, 3-anhydro-6-hydroxy-ophiobolin A, along with other derivatives from a phytopathogenic fungus. This compound showed strong antimicrobial activity against several pathogens, including methicillin-resistant Staphylococcus aureus, and potent antiproliferative activity against various cell lines, indicating its potential in antimicrobial and cancer research (Wang, Yang, Qi, Bao, Yang, Liu, Huang, Zhang, Chen, & Cai, 2013).
Phytotoxic and Antibiotic Activities : A study on the antibiotic and phytotoxic activities of ophiobolins from Helminthosporium species by Hyunju et al. (1999) identified compounds including 3-anhydro-6-epiophiobolin A. They found that these compounds exhibited antifungal activity and varying degrees of phytotoxicity, suggesting their potential use in controlling plant diseases and understanding plant-pathogen interactions (Hyunju, Jin-cheol, Byung-Sup, Honggi, & Kwang-Yun, 1999).
Inhibitors to Photosynthesis : Research by Kim et al. (1984) focused on isolating ophiobolin A and its analogs as inhibitors to photosynthesis. Their findings are relevant to understanding the mechanism of action of these compounds in plants and their potential application in agricultural research (Kim, Hyeon, Isogai, & Suzuki, 1984).
Biological Aspects in Various Organisms : A review by Au et al. (2000) summarized the biological aspects of ophiobolins, focusing on their actions in plants, animals, and microorganisms. This comprehensive review provides insights into the diverse applications and mechanisms of action of ophiobolin derivatives, including this compound (Au, Chick, & Leung, 2000).
Wirkmechanismus
Target of Action
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in B. oryzae . It is known to be cytotoxic to various cancer cells . .
Mode of Action
It is known to exhibit cytotoxicity, suggesting it may interact with cellular components in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Pharmacokinetics
This compound is a solid compound with poor water solubility . It is soluble in ethanol, methanol, DMF, or DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
This compound exhibits cytotoxic effects on various cancer cell lines, including HepG2, K562, A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells . This suggests that the compound’s action results in the inhibition of cell growth or induction of cell death .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . .
Eigenschaften
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-MUKMEUIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




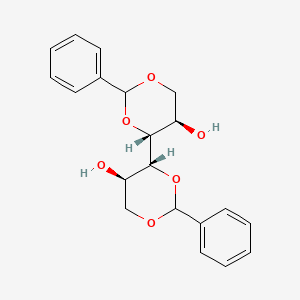

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

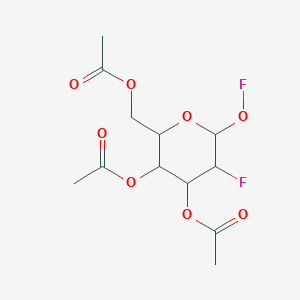
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

